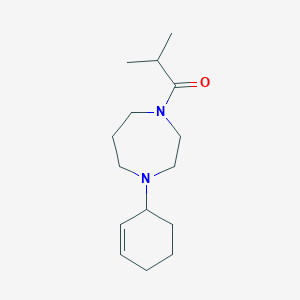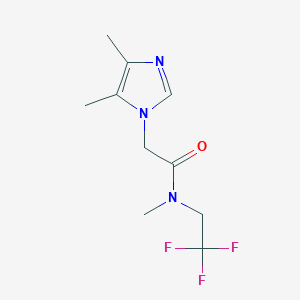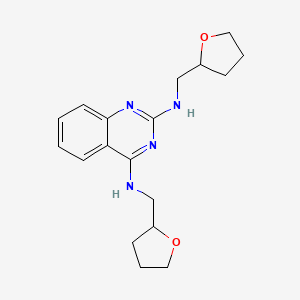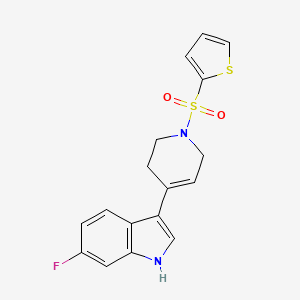
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. The compound may enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has been shown to have several biochemical and physiological effects, including:
1. Anxiolytic effects: The compound has been demonstrated to reduce anxiety-like behavior in animal models.
2. Anticonvulsant effects: The compound has been shown to have anticonvulsant activity in animal models of epilepsy.
3. Sedative effects: The compound has been shown to induce sedation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one in lab experiments include its high purity and yield, well-established synthesis method, and unique properties that make it a valuable tool for studying the central nervous system. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has several potential future directions for research, including:
1. Development of new therapeutic agents: The compound may serve as a lead compound for the development of new therapeutic agents for various diseases.
2. Exploration of new chemical space: The compound may be used as a building block for the synthesis of other diazepane derivatives with improved properties.
3. Investigation of new targets: The compound may be used to investigate new targets in the central nervous system, such as ion channels and transporters.
In conclusion, 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a valuable chemical compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the exploration of new chemical space and targets in the central nervous system.
Synthesis Methods
The synthesis of 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one involves the condensation of 4-cyclohex-2-en-1-amine and 2-methyl-1,3-propanediol, followed by the reaction with phosgene. The final product is obtained through purification and isolation processes. This synthesis method has been established and optimized by several research groups, and it provides a high yield and purity of the product.
Scientific Research Applications
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has been used in various scientific research applications, including:
1. Medicinal Chemistry: The compound has been evaluated for its potential as a therapeutic agent for various diseases, such as anxiety, depression, and epilepsy.
2. Neuroscience: The compound has been studied for its effects on the central nervous system, including its interactions with GABA receptors and its ability to modulate neurotransmitter release.
3. Organic Chemistry: The compound has been used as a building block for the synthesis of other diazepane derivatives with improved properties.
properties
IUPAC Name |
1-(4-cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-13(2)15(18)17-10-6-9-16(11-12-17)14-7-4-3-5-8-14/h4,7,13-14H,3,5-6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMCJMVOHOPDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C2CCCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)


![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)